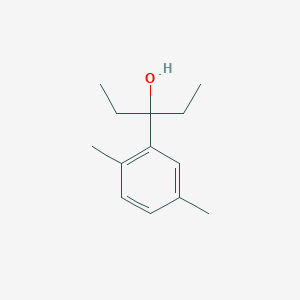

3-(2,5-Dimethylphenyl)-3-pentanol

Description

3-(2,5-Dimethylphenyl)-3-pentanol (CAS: Not explicitly provided in evidence) is a tertiary alcohol featuring a pentanol backbone substituted at the third carbon with a 2,5-dimethylphenyl aromatic ring. This structure confers unique physicochemical properties, including increased steric bulk and hydrophobicity compared to aliphatic alcohols.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-10(3)7-8-11(12)4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBZORRUXRYMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method for synthesizing 3-(2,5-Dimethylphenyl)-3-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-pentanone to yield the desired alcohol.

Reaction Conditions:

-

Reduction of Ketones: : Another method involves the reduction of 3-(2,5-dimethylphenyl)-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-(2,5-Dimethylphenyl)-3-pentanol can undergo oxidation to form the corresponding ketone, 3-(2,5-dimethylphenyl)-3-pentanone.

Reagents and Conditions:

-

Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used.

-

Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.

Major Products

Oxidation: 3-(2,5-Dimethylphenyl)-3-pentanone

Reduction: Various alcohol derivatives depending on the specific reducing conditions

Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,5-Dimethylphenyl)-3-pentanol serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

Research into the biological activity of this compound is ongoing

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural features make it suitable for use in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Structure: A phenyl group is attached to the first carbon of a 3-methyl-substituted pentanol chain, forming a tertiary alcohol.

- Key Differences: The absence of methyl groups on the phenyl ring reduces steric hindrance compared to the 2,5-dimethylphenyl variant.

- Physical Properties : Molecular weight 178.27 g/mol, similar to the target compound, but lower lipophilicity due to the unsubstituted phenyl group.

4-Methyl-1-phenyl-2-pentanol (CAS 7779-78-4)

- Structure: A phenyl group on the first carbon and a methyl group on the fourth carbon of a 2-pentanol chain.

- Key Differences :

3-Methyl-1-pentanol (CAS 589-35-5)

3,5-Dimethylphenol (CAS 108-68-9)

- Structure: A phenolic compound with methyl groups at the 3 and 5 positions.

- Key Differences: The phenolic –OH group is more acidic (pKa ~10) compared to the alcoholic –OH (pKa ~16–18) in the target compound. Widely used in resins and industrial intermediates, with consumption data tracked until 2046 .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Steric and Electronic Effects: The 2,5-dimethylphenyl group in the target compound likely enhances steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less-substituted analogs like 3-Methyl-1-phenyl-3-pentanol.

- Solubility Trends: Aromatic substitution decreases water solubility. For example, 3-Methyl-1-pentanol (aliphatic) is more soluble than this compound.

Biological Activity

3-(2,5-Dimethylphenyl)-3-pentanol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18O

- Molecular Weight : 194.28 g/mol

- Structural Characteristics : The compound features a pentanol backbone with a dimethylphenyl group, which may influence its interaction with biological systems.

Biological Activity

The biological activity of this compound is primarily explored in terms of its antimicrobial, anti-inflammatory, and antitumor properties. Below is a summary of key findings from various studies:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on related phenolic compounds demonstrated effective antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, the structural similarity suggests potential efficacy.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 62.5 to 78.12 µg/mL against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of alcohols and phenolic compounds are well-documented:

- Mechanism of Action : Compounds with similar structures may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .

- Case Studies : In vitro studies have shown that certain derivatives can significantly lower the expression of inflammatory markers in human cell lines.

Antitumor Activity

Emerging research indicates that this compound may have antitumor properties:

- Cell Line Studies : Preliminary studies on structurally related compounds suggest they can induce apoptosis in cancer cell lines such as HeLa and A549 . The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

- In Silico Studies : Computational modeling has indicated potential interactions with key regulatory proteins involved in cancer progression, suggesting avenues for further research .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.